3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid: is a fluorinated benzoic acid derivative. It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of various pharmaceuticals and organometallic complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzoic acid with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.
Oxidation and Reduction Reactions: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the substituents introduced, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylate salts or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or aldehydes.
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Employed in studies involving enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine:
Pharmaceuticals: Serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders and inflammatory diseases.
Industry:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is largely dependent on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms and trifluoromethyl group enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target . The pathways involved often include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison:
- Uniqueness: The presence of both fluorine and trifluoromethyl groups in 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid makes it more reactive and versatile compared to its analogs. This dual substitution pattern enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic applications .
- Reactivity: The compound exhibits higher reactivity in electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups .
Properties
IUPAC Name |
3-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-11-4-2-7(5-10(11)14(17,18)19)9-3-1-8(13(20)21)6-12(9)16/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCVKNIUVBTXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691851 |
Source
|
Record name | 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-67-7 |
Source
|
Record name | 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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